![molecular formula C25H24N4O2S B2862573 N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1243035-33-7](/img/structure/B2862573.png)

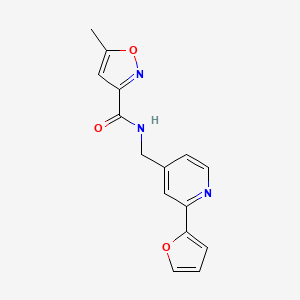

N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

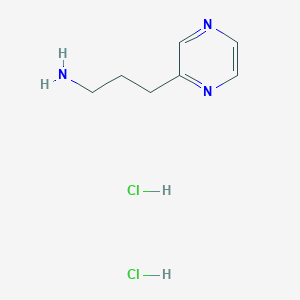

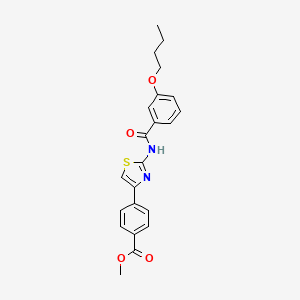

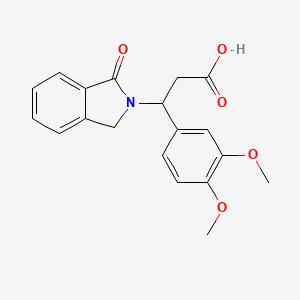

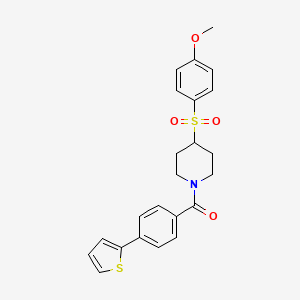

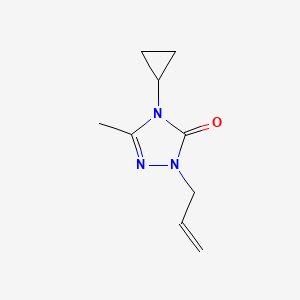

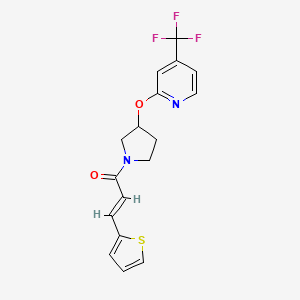

“N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide” is a complex organic compound. It contains a thieno[3,2-d]pyrimidine core, which is a heterocyclic compound with diverse biological activities . The compound also contains a benzylpiperidine moiety, which is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The benzylpiperidine moiety can be synthesized from 4-Cyanopyridine reacted with toluene to give 4-benzylpyridine .Molecular Structure Analysis

The molecular structure of this compound is complex, with a thieno[3,2-d]pyrimidine core and a benzylpiperidine moiety. The compound’s molecular formula is C27H28N4O2S, and it has a monoisotopic mass of 472.193298 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 3-amino-thiophene-2-carboxylate derivatives and the reaction of 4-Cyanopyridine with toluene .Physical And Chemical Properties Analysis

The compound has a yield of 98%, and it crystallizes from toluene. Its melting point is 285–286 °C. The IR spectrum shows peaks at 2210 cm−1 (C ≡ N) and 1678 cm−1 (C = O). The 1H NMR spectrum shows peaks at 3.41 ppm (t, 4H, J = 5.0 Hz, CH2), 3.91 ppm (t, 4H, J = 5.0 Hz, CH2), 6.82–7.58 ppm (m, 10H, ArH), and 8.45 ppm (s, 1H, = CH) .Aplicaciones Científicas De Investigación

Antiviral Activity

The indole scaffold, which is structurally related to the compound , has been found to possess significant antiviral properties. Derivatives of indole have shown inhibitory activity against influenza A and other viruses . By analogy, the compound could be researched for its potential antiviral applications, possibly offering a new avenue for treating viral infections.

Anti-inflammatory Potential

Indole derivatives are known for their anti-inflammatory effects. Given the structural similarities, the compound could be explored for its anti-inflammatory capabilities, which might contribute to the development of new anti-inflammatory drugs .

Anticancer Properties

Compounds with the indole nucleus have been associated with anticancer activities. The compound could be investigated for its potential to inhibit cancer cell growth or induce apoptosis in cancerous cells .

Antimicrobial Efficacy

The indole derivatives have also been reported to have antimicrobial potential. This compound could be studied for its effectiveness against various bacterial strains, which might lead to the discovery of new antimicrobial agents .

Antidiabetic Activity

Indole derivatives have shown promise in the treatment of diabetes. Research into the compound’s ability to modulate blood sugar levels or enhance insulin sensitivity could be a significant step in antidiabetic drug development .

Neuroprotective Effects

Given the complex nature of the compound, it could be investigated for neuroprotective effects. This would involve studying its ability to protect neuronal cells from damage or death, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2S/c30-23(26-14-17-8-3-1-4-9-17)19-12-7-13-29(15-19)25-27-21-20(18-10-5-2-6-11-18)16-32-22(21)24(31)28-25/h1-6,8-11,16,19H,7,12-15H2,(H,26,30)(H,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYCSBJLEOKOJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[Methyl-(9-methylpurin-6-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2862492.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylthio)benzamide](/img/structure/B2862496.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2862504.png)

![N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B2862513.png)